molecular formula C8H11ClN2 B1407918 4-(Sec-butyl)-6-chloropyrimidine CAS No. 2091635-47-9

4-(Sec-butyl)-6-chloropyrimidine

Cat. No. B1407918
CAS RN: 2091635-47-9
M. Wt: 170.64 g/mol
InChI Key: LHNGLVMDVJCWHK-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and common uses. For example, 4-sec-Butylphenol, a compound with a similar name, is a chemical with the molecular formula C10H14O .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. For instance, 4-sec-Butyl-2,6-di-tert-butylphenol can be synthesized from 4-(sec-butyl) phenol and isobutene using sulfuric resin as a catalyst .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For example, the structure of sec-Butyl acetate, another related compound, is available in various databases .


Chemical Reactions Analysis

This involves studying the reactions that a compound can undergo. For example, the high-temperature gas-phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) has been investigated in a combined experimental and theoretical study .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, density, etc. For example, sec-Butyl acetate is a clear, flammable liquid with a sweet smell .

Scientific Research Applications

Synthesis and Characterization

  • Pyrimidine derivatives, including those with sec-butyl groups, are synthesized for various pharmaceutical applications. For instance, spectroscopic, thermal, and dielectric studies have been conducted on n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, highlighting the synthesis technique and characterization of pyrimidine crystals, which are similar in structure to the target compound (Vyas et al., 2013). These methods could be applicable to 4-(Sec-butyl)-6-chloropyrimidine for exploring its physical and chemical properties.

Pharmaceutical Applications

  • In the domain of medicinal chemistry, pyrimidine derivatives have been studied for their inhibitory effects on immune-activated nitric oxide production, demonstrating significant biological activity. For example, a study on various pyrimidine derivatives, including those with sec-butyl substituents, showed strong inhibition of nitric oxide production, indicating potential therapeutic applications (Jansa et al., 2015).

Optical and Nonlinear Optical Properties

  • Pyrimidine compounds are also explored for their nonlinear optical (NLO) properties. A comparative analysis between DFT/TDDFT and experimental studies on thiopyrimidine derivatives revealed their promising applications in medicine and nonlinear optics fields, suggesting that similar pyrimidine compounds, including 4-(Sec-butyl)-6-chloropyrimidine, could have considerable NLO character for optoelectronic applications (Hussain et al., 2020).

Electrochemical Synthesis

  • The electrochemical synthesis of arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides under mild conditions illustrates an efficient method for creating novel pyrimidine derivatives. This approach could be adapted for synthesizing 4-(Sec-butyl)-6-chloropyrimidine derivatives, potentially enhancing their pharmaceutical or optical properties (Sengmany et al., 2011).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other substances at the molecular level. For instance, Butylated hydroxytoluene (BHT), a synthetic antioxidant, has been studied for its potential role in endocrine disruption .

Safety and Hazards

This involves studying the potential risks associated with the handling and use of the compound. For example, sec-Butyl acetate can cause skin burns and eye damage .

Future Directions

This involves predicting potential future research directions based on current knowledge. For example, there are four different types of “butyls”, and they all have their own name. In addition, they each have a common name (“trivial name”) which they commonly go by .

properties

IUPAC Name

4-butan-2-yl-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNGLVMDVJCWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Sec-butyl)-6-chloropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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